molecular formula C2H6Cl2N2Pd-2 B081966 Dichloro(1,2-diaminoethane)palladium CAS No. 15020-99-2

Dichloro(1,2-diaminoethane)palladium

Cat. No. B081966
CAS RN: 15020-99-2
M. Wt: 237.4 g/mol
InChI Key: CAYKJANQVKIYPJ-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of dichloro(1,2-diaminoethane)palladium and related compounds typically involves reactions of palladium salts with diaminoethane or related ligands. For instance, the synthesis of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) is achieved by reacting 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl with Na2 Pd Cl4, yielding a product of high purity and a yield of 97.4% (Wang Zhaowe, 2015).

Molecular Structure Analysis

The molecular structure of dichloro(1,2-diaminoethane)palladium complexes is often square planar, featuring coordination to nitrogen and chlorine atoms. For example, X-ray structure analysis of dichloro(benzoylmethylenediphenyl-2-diphenylphosphinoethylphosphorane)palladium revealed a square planar configuration (H. Takahashi et al., 1976).

Scientific Research Applications

  • Catalysis in Hydrodechlorination

    It's used in catalysts for hydrodechlorination of 1,2-dichloroethane into ethylene, where increasing silver or copper content in bimetallic catalysts results in higher ethylene selectivity (Lambert et al., 2005).

  • Groundwater Contaminant Removal

    Supported palladium metal catalysts show potential for rapid, on-site destruction of halogenated groundwater contaminants, catalyzing hydrodehalogenation of various halogenated organic compounds (Lowry & Reinhard, 1999).

  • Organic Synthesis

    In organic synthesis, it catalyzes the conversion of methylenecyclopropanes to cyclobutenes under mild conditions (Shi, Liu & Tang, 2006).

  • Anticancer Drug Development

    Dichloro(alpha,omega-diamino carboxylate ethyl ester)palladium(II) complexes are explored as model anticancer drugs, showing DNA-binding properties and potential for disrupting the structure and transcription process of chromosomes (González et al., 1997).

  • Synthesis of Insoluble Complexes

    This compound is used in the preparation and crystallization of scarcely soluble palladium(II) and platinum(II/IV) complexes, particularly in biphasic solvent systems (Böge & Heck, 2015).

  • Kinetics and Reaction Mechanism Studies

    Its role in the kinetics of selective hydrodechlorination of 1,2-dichloroethane into ethylene over Pd–Ag/SiO2 catalyst is studied for understanding reaction mechanisms (Heinrichs, Schoebrechts & Pirard, 2001).

  • Synergistic Extraction

    It's used in the synergistic extraction of palladium(II) with various agents, demonstrating potential for separating palladium from other platinum group metals (이상호 & 정구순, 1995).

  • Photochromic Compound Synthesis

    Palladium-catalyzed reactions are utilized for the synthesis of photochromic diarylethene derivatives, an area of interest in materials science (Beydoun et al., 2012).

  • Gas-phase Oxidation Studies

    It's used in the study of complete catalytic oxidation of 1,2-dichloroethane over palladium supported on alumina, helping to understand reaction pathways in catalysis (Aranzabal et al., 2006).

Safety And Hazards

Dichloro(1,2-diaminoethane)palladium is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

dichloropalladium;ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYKJANQVKIYPJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2N2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro(1,2-diaminoethane)palladium

CAS RN

15020-99-2
Record name (Ethylenediamine)palladium(II) Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dichloro(1,2-diaminoethane)palladium
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Citations

For This Compound
1
Citations
G Annibale, L Canovese, L Cattalini, G Natile… - Journal of the …, 1981 - pubs.rsc.org
Palladium(II), platinum(II), and gold(III) species react with di-2-pyridyl ketone (dpk) to give complexes in which one or two ligand molecules in the original keto- or in a newly formed …
Number of citations: 6 pubs.rsc.org

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